Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Overview
Description
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl and a molecular weight of 205.68 g/mol . It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The key steps would include the formation of the bicyclic structure and subsequent purification to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride has several scientific research applications:
Biology: Its unique structure makes it a useful tool in studying biological processes and interactions involving nitrogen-containing compounds.
Industry: It can be used in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets would depend on the context of its use, such as in drug discovery or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
Tropane Alkaloids: Compounds like cocaine and atropine that share the azabicyclo[3.2.1]octane scaffold.
Uniqueness
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to other similar compounds. Its methyl ester and hydrochloride salt forms also contribute to its unique properties and applications.
Properties
IUPAC Name |
methyl 3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIIVSFTCKNFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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